REACTION_CXSMILES
|
[FH:1].[FH:2].[F:3][Si](F)(F)F.[OH-:8].[Al+3:9].[OH-].[OH-].[F-:12].[Al+3].[F-].[F-]>>[OH2:8].[OH2:8].[OH2:8].[F-:3].[Al+3:9].[F-:1].[F-:3].[Al:9]([F:12])([F:2])[F:1] |f:0.1.2,3.4.5.6,7.8.9.10,11.12.13.14.15.16.17|
|
Name
|
fluosilicic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
F.F.F[Si](F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Al+3].[OH-].[OH-]
|
Name
|
fluosilicic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
F.F.F[Si](F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-].[Al+3].[F-].[F-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-].[Al+3].[F-].[F-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-].[Al+3].[F-].[F-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
93 °C
|
Type
|
CUSTOM
|
Details
|
stirred at a rate of 1.5 m/sec for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the produced silica was separated by filtration
|
Type
|
CUSTOM
|
Details
|
to prepare a super-saturated solution of aluminum fluoride having a concentration of aluminum fluoride
|
Type
|
CUSTOM
|
Details
|
After crystallization
|
Type
|
FILTRATION
|
Details
|
the crystal particles were collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried at 105° C. for 3 hours
|
Duration
|
3 h
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
O.O.O.[F-].[Al+3].[F-].[F-]
|
Name
|
|
Type
|
product
|
Smiles
|
[Al](F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[FH:1].[FH:2].[F:3][Si](F)(F)F.[OH-:8].[Al+3:9].[OH-].[OH-].[F-:12].[Al+3].[F-].[F-]>>[OH2:8].[OH2:8].[OH2:8].[F-:3].[Al+3:9].[F-:1].[F-:3].[Al:9]([F:12])([F:2])[F:1] |f:0.1.2,3.4.5.6,7.8.9.10,11.12.13.14.15.16.17|
|
Name
|
fluosilicic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
F.F.F[Si](F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Al+3].[OH-].[OH-]
|
Name
|
fluosilicic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
F.F.F[Si](F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-].[Al+3].[F-].[F-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-].[Al+3].[F-].[F-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-].[Al+3].[F-].[F-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
93 °C
|
Type
|
CUSTOM
|
Details
|
stirred at a rate of 1.5 m/sec for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the produced silica was separated by filtration
|
Type
|
CUSTOM
|
Details
|
to prepare a super-saturated solution of aluminum fluoride having a concentration of aluminum fluoride
|
Type
|
CUSTOM
|
Details
|
After crystallization
|
Type
|
FILTRATION
|
Details
|
the crystal particles were collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried at 105° C. for 3 hours
|
Duration
|
3 h
|
Reaction Time |
5 h |
Name
|
aluminum fluoride trihydrate
|
Type
|
product
|
Smiles
|
O.O.O.[F-].[Al+3].[F-].[F-]
|
Name
|
AlF3
|
Type
|
product
|
Smiles
|
[Al](F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |